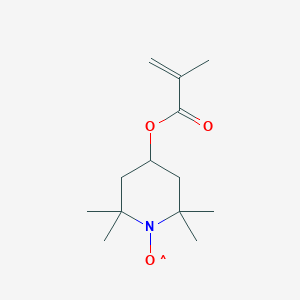
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine” is a complex organic compound. The “1,3-benzodioxol-5-ylmethyl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether . The “6-chloro-4-quinazolinamine” part indicates a quinazoline ring, which is a type of heterocyclic compound, with a chlorine atom and an amine group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzodioxole and quinazoline rings. These rings are likely connected by a single bond through the nitrogen atom of the amine group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxole and quinazoline rings, as well as the chlorine atom and the amine group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a chlorine atom.
Wissenschaftliche Forschungsanwendungen
Application in Environmental Science: Phosphorus Removal
Summary of the Application
MBCQ, or biochar microspheres, have been used in the field of environmental science for the removal of phosphorus from water . Phosphorus is an essential element for living organisms but can cause water eutrophication and serious damage to the water ecosystem when discharged in excess .
Methods of Application or Experimental Procedures
MBCQ was prepared by the sol-gel method using powdery biochar from Hydrocotyle vulgaris as raw material and sodium alginate as a granular carrier . Experiments were performed to investigate the dynamic adsorption characteristics of phosphorus by MBCQ in the adsorption column . The influences of particle size, initial phosphorus concentration, flow rate, and column height on the breakthrough curve were also studied .
Results or Outcomes Obtained
The results showed that the static adsorption properties of different particles varied and that 3-millimeter particles were optimal . The breakthrough time positively correlated with column height and negatively correlated with initial phosphorus concentration, flow rate, and particle size . Flow velocity significantly impacted breakthrough time and length of mass transfer . The bed depth/service time model accurately predicted the relationship between breakthrough times and column heights . The Thomas model described the MBCQ adsorption process of Ph ( R2 > 0.95), which indicated that diffusion in MBCQ adsorption was not a rate-limiting step .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODHOSDWZLJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425013 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
CAS RN |
150450-53-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)




![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)


